(4-Bromo-1,2-oxazol-3-yl)methanol

Description

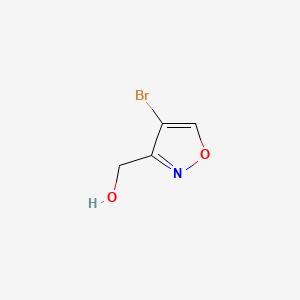

(4-Bromo-1,2-oxazol-3-yl)methanol is a chemical compound with the molecular formula C4H4BrNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Properties

Molecular Formula |

C4H4BrNO2 |

|---|---|

Molecular Weight |

177.98 g/mol |

IUPAC Name |

(4-bromo-1,2-oxazol-3-yl)methanol |

InChI |

InChI=1S/C4H4BrNO2/c5-3-2-8-6-4(3)1-7/h2,7H,1H2 |

InChI Key |

COBSUROSECHQBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NO1)CO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,2-oxazol-3-yl)methanol typically involves the bromination of oxazole derivatives. One common method is the reaction of 4-bromo-1,2-oxazole with formaldehyde under acidic conditions to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure the formation of the methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,2-oxazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding oxazole derivative without the bromine substituent.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Formation of 4-bromo-1,2-oxazol-3-yl aldehyde or 4-bromo-1,2-oxazol-3-yl carboxylic acid.

Reduction: Formation of 1,2-oxazol-3-ylmethanol.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-1,2-oxazol-3-yl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-1,2-oxazol-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxazole ring and bromine substituent. These interactions can modulate biological pathways and result in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Oxazole: The parent compound, which lacks the bromine and methanol substituents.

4-Bromo-1,2-oxazole: Similar structure but without the methanol group.

1,2-Oxazol-3-ylmethanol: Lacks the bromine substituent.

Uniqueness

(4-Bromo-1,2-oxazol-3-yl)methanol is unique due to the presence of both the bromine and methanol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Biological Activity

(4-Bromo-1,2-oxazol-3-yl)methanol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

| Property | Details |

|---|---|

| CAS Number | 2703774-72-3 |

| Molecular Formula | C₄H₄BrNO₂ |

| Molecular Weight | 178 g/mol |

| Purity | 95% |

| Origin | United States |

The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. The oxazole ring structure may facilitate binding to enzymes or receptors through non-covalent interactions. The presence of the bromine atom and hydroxymethyl group enhances its reactivity and specificity towards these targets, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). This is particularly relevant given the rising incidence of antibiotic resistance.

Anticancer Activity

Studies have also investigated the compound's anticancer properties. It has been tested against several cancer cell lines, including HeLa (human cervical cancer) and A549 (human lung carcinoma) cells. The results suggest that it may induce apoptosis in these cancer cells, highlighting its potential as a therapeutic agent in oncology.

Case Studies

- Antimicrobial Efficacy Against MRSA

- A study evaluated the effect of this compound on MRSA strains. The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

- Cytotoxicity in Cancer Cell Lines

- In a comparative study, this compound was tested alongside other oxazole derivatives for cytotoxic effects on HeLa and A549 cells. The compound showed promising results with IC50 values indicating effective cell growth inhibition at low concentrations.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (4-Chloro-1,2-oxazol-3-yl)methanol | Chlorine substitution | Moderate antimicrobial effects |

| (4-Iodo-1,2-oxazol-3-yl)methanol | Iodine substitution | Limited studies available |

| (4-Bromo-1,2-thiazol-3-yl)methanol | Thiazole ring instead of oxazole | Anticancer properties noted |

The specific substitution pattern in this compound contributes to its distinct biological activity profile compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.